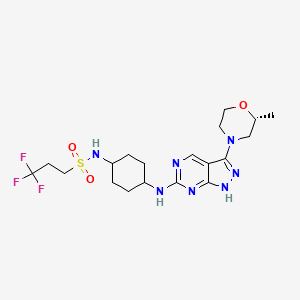

GSK3186899

Description

Properties

CAS No. |

1972617-87-0 |

|---|---|

Molecular Formula |

C19H28F3N7O3S |

Molecular Weight |

491.5 g/mol |

IUPAC Name |

3,3,3-trifluoro-N-[4-[[3-[(2S)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide |

InChI |

InChI=1S/C19H28F3N7O3S/c1-12-11-29(7-8-32-12)17-15-10-23-18(25-16(15)26-27-17)24-13-2-4-14(5-3-13)28-33(30,31)9-6-19(20,21)22/h10,12-14,28H,2-9,11H2,1H3,(H2,23,24,25,26,27)/t12-,13?,14?/m0/s1 |

InChI Key |

RQWCISVRFNZHMJ-HSBZDZAISA-N |

Isomeric SMILES |

C[C@H]1CN(CCO1)C2=NNC3=NC(=NC=C32)NC4CCC(CC4)NS(=O)(=O)CCC(F)(F)F |

Canonical SMILES |

CC1CN(CCO1)C2=NNC3=NC(=NC=C32)NC4CCC(CC4)NS(=O)(=O)CCC(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK3186899; GSK 3186899; GSK-3186899; DDD-853651; DDD853651; DDD 853651; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Anti-Leishmanial Action of GSK3186899: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of GSK3186899 (also known as DDD853651), a promising preclinical candidate for the treatment of visceral leishmaniasis (VL). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of anti-infective drug discovery.

Core Mechanism of Action: Targeting the Leishmania Proteasome

Initial investigations into the mechanism of action of the chemical series to which this compound belongs explored the possibility of cyclin-dependent kinase (CDK) inhibition. However, detailed mode of action studies have definitively identified the primary target as the Leishmania donovani proteasome . Specifically, this compound acts as a potent and selective inhibitor of the chymotrypsin-like peptidase activity associated with the β5 subunit of the 20S proteasome .[1][2][3]

Inhibition of the proteasome's chymotrypsin-like activity disrupts the parasite's ability to degrade and recycle ubiquitinated proteins, leading to an accumulation of damaged or misfolded proteins. This cellular stress ultimately triggers a cascade of events culminating in parasite death. This mechanism is distinct from that of some human proteasome inhibitors, offering a potential therapeutic window. High-resolution cryo-electron microscopy studies of a related compound have revealed a novel binding site at the interface of the β4 and β5 subunits of the Leishmania proteasome, a pocket that is not present in the human ortholog.[1][3] This structural difference likely contributes to the compound's selectivity.

A secondary, and likely less dominant, mechanism of action has been proposed through the inhibition of cdc-2-related kinase 12 (CRK12) .[4][5] While the primary anti-leishmanial activity is attributed to proteasome inhibition, the engagement of CRK12 may contribute to the overall efficacy profile of the compound.

Quantitative Efficacy and Potency

This compound has demonstrated significant anti-leishmanial activity in both in vitro and in vivo models of visceral leishmaniasis.

| Parameter | Value | Assay/Model | Reference |

| In Vivo Efficacy | 99% reduction in parasite load | Mouse model of visceral leishmaniasis | [5] |

| In Vivo Dosing Regimen | 25 mg/kg, b.i.d., orally for 10 days | Mouse model of visceral leishmaniasis | [5] |

| Selectivity | High selectivity for Leishmania proteasome over human proteasome | In vitro proteasome activity assays | [1][3] |

| Human CDK9 IC50 | >20 μM | In vitro kinase assay | [4] |

Experimental Protocols

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol provides a generalized workflow based on standard practices for evaluating anti-leishmanial drug efficacy in murine models.

Objective: To determine the in vivo efficacy of this compound in reducing parasite burden in a mouse model of visceral leishmaniasis.

Methodology:

-

Animal Model: Female BALB/c mice are commonly used for this model.

-

Infection: Mice are infected intravenously with Leishmania donovani amastigotes.

-

Establishment of Infection: The infection is allowed to establish for a period of 7-14 days.

-

Treatment: this compound is administered orally, typically twice daily (b.i.d.), for a duration of 5 or 10 consecutive days. A vehicle control group is run in parallel.

-

Endpoint: At the end of the treatment period, mice are euthanized, and the livers are excised.

-

Parasite Burden Quantification: The parasite burden in the liver is determined by microscopic examination of Giemsa-stained tissue smears (Leishman-Donovan Units) or by quantitative PCR.

-

Data Analysis: The percentage reduction in parasite load in the treated group is calculated relative to the vehicle-treated control group.

In Vitro Intramacrophage Amastigote Assay

Objective: To determine the in vitro potency of this compound against the intracellular amastigote stage of Leishmania donovani.

Methodology:

-

Host Cells: Differentiated human monocytic THP-1 cells are commonly used as host macrophages.

-

Infection: The THP-1 macrophages are infected with Leishmania donovani amastigotes.

-

Compound Treatment: Following infection, the cells are treated with serial dilutions of this compound.

-

Incubation: The treated, infected cells are incubated for a period of 72 hours.

-

Endpoint: The number of amastigotes per macrophage is quantified using high-content imaging and automated microscopy.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Proteasome Activity Assay

Objective: To measure the inhibitory activity of this compound against the chymotrypsin-like activity of the Leishmania proteasome.

Methodology:

-

Proteasome Source: Enriched proteasome fractions are isolated from Leishmania donovani promastigotes.

-

Substrate: A fluorogenic substrate specific for chymotrypsin-like activity, such as Suc-LLVY-AMC, is used.

-

Inhibition Assay: The Leishmania proteasome fraction is incubated with varying concentrations of this compound.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of this compound Action

Caption: Primary and potential secondary mechanisms of action of this compound in Leishmania donovani.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for determining the in vivo efficacy of this compound.

Logical Relationship of Drug Discovery and Development

Caption: The developmental progression of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of GSK3186899: A Preclinical Candidate for Visceral Leishmaniasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3186899 (also known as DDD853651 and DNDI-6899) is a promising preclinical development candidate for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease caused by Leishmania donovani.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound. The development of this compound stemmed from a phenotypic screening hit and involved extensive optimization to balance potency, solubility, and metabolic stability.[1][2][3] Initially developed by GlaxoSmithKline (GSK) in collaboration with the University of Dundee, its continued development is now being led by the Drugs for Neglected Diseases initiative (DNDi).[4][5]

Discovery and Lead Optimization

The journey to identify this compound began with a phenotypic screen against Leishmania donovani, the causative agent of VL.[1][2] The initial hits from this screen, while potent, suffered from poor solubility and metabolic stability, common hurdles in drug discovery. The lead optimization program focused on addressing these liabilities while maintaining or improving anti-leishmanial potency.[1][3]

A key challenge was to modulate the physicochemical properties of the chemical series to enhance drug-like characteristics. This involved a strategic approach to modify different parts of the molecule to improve solubility and reduce metabolic clearance, ultimately leading to a compound with a suitable profile for in vivo testing.[1] The optimization efforts culminated in the identification of this compound as a preclinical candidate.[1][2]

Synthesis

The synthesis of this compound and its analogues was accomplished through multi-step synthetic routes. The core of the molecule was constructed through a series of key chemical transformations. While the full detailed synthesis is extensive, a general overview of the synthetic strategy is presented below.

Several synthetic schemes were employed to generate the pyrazolopyrimidine core and introduce the necessary substituents. For instance, one key strategy involved the reaction of a substituted pyrimidine carbonyl chloride with an appropriate amine to form an amide, followed by selective displacement of chloro groups with other amines to build the final molecule.[1]

General Synthetic Strategies:

-

Scheme for Key Amine Intermediates: A foundational step was the synthesis of key amine intermediates. For example, N-Boc-trans-1,4-cyclohexanediamine was deprotonated and reacted with a sulfonyl chloride, followed by deprotection to yield the desired amine.[1]

-

Formation of the Core Structure: Different schemes were utilized to construct the central pyrazolopyrimidine scaffold. One approach involved the reaction of 5-bromo-2-chloro-4-methoxypyrimidine with an organometallic reagent and an aldehyde, followed by oxidation to a ketone.[1] Another route started with 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, which underwent oxidation, protection, nucleophilic substitution, Suzuki coupling, and deprotection to yield the target compounds.[1]

-

Final Assembly: The final compounds, including this compound, were synthesized by coupling the key amine intermediates with the elaborated pyrazolopyrimidine core.[1]

Mechanism of Action

Initial investigations into the mode of action of the chemical series revealed a resemblance to cyclin-dependent kinase (CDK) inhibitors.[1] Further studies have identified the likely target of this compound in Leishmania donovani as cell division cycle (cdc)-2-related kinase 12 (CRK12).[6] Computational modeling and mutation studies suggest that this compound binds to the ATP-binding pocket of CRK12.[6] CRK12 is an essential kinase for the parasite's proliferation, and its inhibition leads to cell cycle arrest and parasite death.[6] Overexpression of CRK12 and its cyclin partner, CYC9, has been shown to confer resistance to this class of compounds.[6]

The selectivity of this compound for the parasite kinase over human orthologues is a critical aspect of its drug profile. Chemoproteomic profiling has been used to assess the off-target effects on human kinases.[1]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of action of this compound in Leishmania donovani.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound and related compounds from the optimization process.

Table 1: In Vitro Activity and Physicochemical Properties

| Compound | Ld InMac pEC50 (µM) | HepG2 pEC50 (µM) | Mouse Liver Microsomal Intrinsic Clearance (µL/min/mg) | Human Liver Microsomal Intrinsic Clearance (µL/min/mg) |

| 4 | 5.8 | <4.5 | 308 | 100 |

| 6 | 6.7 | 5.1 | 550 | - |

| 7 | 6.4 | 5.0 | 120 | - |

| 8 | 7.1 | 5.2 | 160 | 33 |

| 9 | 7.2 | 5.5 | 60 | - |

| 15 | 7.0 | >5.7 | <15 | <15 |

| This compound (1) | 7.2 | >5.7 | <15 | <15 |

Data extracted from Thomas et al., J. Med. Chem. 2019, 62, 3, 1180-1202.[1]

Table 2: In Vivo Pharmacokinetics in Mice

| Compound | Dose (mg/kg) | Route | Cmax (µM) | AUC (µM.h) | Oral Bioavailability (%) |

| 15 | 50 | p.o. | 1.8 | 13 | 16 |

| This compound (1) | 50 | p.o. | 14 | 140 | 50 |

Data extracted from Thomas et al., J. Med. Chem. 2019, 62, 3, 1180-1202.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the discovery and characterization of this compound.

General Chemistry

All chemicals and solvents were sourced from commercial suppliers and used without further purification unless specified. Reactions that were sensitive to air or moisture were conducted under an inert atmosphere of argon in oven-dried glassware. The progress of reactions was monitored by thin-layer chromatography (TLC) on silica gel plates, and visualization was achieved using UV light.[1]

Leishmania donovani Intramacrophage (Ld InMac) Assay

This phenotypic assay was the primary screen for evaluating the anti-leishmanial activity of the compounds.

-

Cell Culture: THP-1 human monocytic cells were used as the host macrophages. The cells were differentiated into macrophages prior to infection.

-

Infection: Differentiated THP-1 cells were infected with Leishmania donovani amastigotes.

-

Compound Treatment: The infected cells were then treated with various concentrations of the test compounds.

-

Assay Readout: After a set incubation period, the viability of the intracellular amastigotes was assessed to determine the half-maximal effective concentration (EC50).[1]

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the human liver cancer cell line, HepG2, to determine their selectivity.

-

Cell Culture: HepG2 cells were cultured in appropriate media and conditions.

-

Compound Treatment: Cells were exposed to a range of concentrations of the test compounds.

-

Viability Assessment: Cell viability was measured after a defined period to calculate the half-maximal cytotoxic concentration (EC50).[1]

Microsomal Stability Assay

The metabolic stability of the compounds was assessed using liver microsomes from mice and humans.

-

Incubation: The test compound was incubated with liver microsomes in the presence of NADPH.

-

Sampling: Aliquots were taken at various time points.

-

Analysis: The concentration of the parent compound remaining was quantified by LC-MS/MS.

-

Calculation: The rate of metabolism was used to calculate the intrinsic clearance.[1]

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

The in vivo efficacy of the lead compounds was evaluated in a mouse model of VL.

-

Infection: BALB/c mice were infected with Leishmania donovani.

-

Treatment: After the infection was established, the mice were treated with the test compound or vehicle control, typically via oral gavage, for a specified duration.

-

Assessment: At the end of the treatment period, the parasite burden in the liver was determined and compared to the control group to calculate the percentage of inhibition.[1]

Chemoproteomic Profiling

To identify potential human off-targets, chemoproteomic profiling was performed using Kinobeads.

-

Cell Lysate Preparation: A protein extract was prepared from a human cell line (e.g., K-562).

-

Compound Incubation: The cell extract was incubated with the test compound or a vehicle control (DMSO).

-

Kinobeads Pulldown: The mixture was then incubated with Kinobeads, which are broad-spectrum kinase inhibitors immobilized on a solid support, to capture a significant portion of the kinome.

-

Mass Spectrometry: The proteins captured by the beads were identified and quantified by LC-MS/MS.

-

Data Analysis: The abundance of each kinase in the compound-treated sample was compared to the vehicle control to identify kinases that were displaced from the beads by the test compound, indicating a direct interaction.[1]

Below is a workflow diagram for the discovery process.

Caption: A simplified workflow of the discovery process for this compound.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of visceral leishmaniasis, a neglected tropical disease with a high unmet medical need.[1][2][7] Its discovery is a testament to the success of a phenotypic screening approach followed by rigorous medicinal chemistry optimization to achieve a balanced profile of potency, safety, and drug-like properties. The identification of CRK12 as its likely target provides a solid foundation for understanding its mechanism of action and for the potential development of next-generation inhibitors.[6] The continued development of this compound by DNDi through clinical trials will be crucial in determining its ultimate utility as a new oral treatment for this devastating disease.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Target Identification of GSK3186899 in Leishmania

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the preclinical development candidate GSK3186899, with a specific focus on the methodologies employed to identify its molecular target in Leishmania donovani, the causative agent of visceral leishmaniasis (VL).

Introduction

Visceral leishmaniasis remains a significant global health threat, and the need for new, effective, and safe oral therapies is urgent.[1][2][3][4] The current treatments for VL are hampered by issues of toxicity, cost, emerging resistance, and difficult administration routes.[1] this compound (also known as DDD853651) is a promising preclinical candidate from a novel pyrazolopyrimidine chemical series developed through phenotypic screening against Leishmania donovani.[1][2][3][4] It demonstrates efficacy in a mouse model of VL and possesses favorable pharmacokinetic properties suitable for further development.[1][2] This guide details the comprehensive mode-of-action studies that successfully identified and validated its primary molecular target within the parasite.

Quantitative Data Summary

This compound exhibits potent anti-leishmanial activity across various assays. Its efficacy is comparable to or exceeds that of some current clinical drugs.

| Assay Type | Target Organism/Cell Line | Metric | Value | Reference Compound(s) |

| Intra-macrophage Assay | L. donovani amastigotes | EC₅₀ | 1.4 µM | Miltefosine: 0.9 µM; Paromomycin: 6.6 µM; Amphotericin B: 0.07 µM[5] |

| Axenic Amastigote Assay | L. donovani amastigotes | EC₅₀ | 0.1 µM | N/A[5] |

| Host Cell Cytotoxicity | Mammalian THP-1 cells | EC₅₀ | >50 µM | N/A[5] |

| In Vivo Mouse Model | L. donovani infection | Efficacy | 99% parasite reduction (at 25 mg/kg, b.i.d., 10 days) | Comparable to Miltefosine[5] |

| Kinase Inhibition | Recombinant L. donovani CRK12 | IC₅₀ | 3 nM | N/A[6] |

| Kinase Inhibition | Leishmania parasite lysate | IC₅₀ | CRK12: 3 nM; MPK9: 105–181 nM; CRK6: 194–363 nM | N/A[6] |

Target Identification and Validation Workflow

The identification of cdc-2-related kinase 12 (CRK12) as the principal target of this compound was a multi-faceted process, combining genetic, proteomic, and biochemical approaches.[1][6][7] This strategy provides a high degree of confidence in the target's identity and its relevance to the compound's anti-parasitic activity.

References

- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. (PDF) Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis (2018) | Susan Wyllie | 126 Citations [scispace.com]

- 4. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: DDD853651 (GSK3186899)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDD853651, also known as GSK3186899, is a promising preclinical candidate for the treatment of visceral leishmaniasis (VL), a severe and often fatal parasitic disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of DDD853651. It details the compound's mechanism of action as an inhibitor of Leishmania donovani Cdc2-related kinase 12 (CRK12), a critical enzyme for parasite viability.[1] This document also includes available data on its physicochemical properties, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies and a proposed signaling pathway are presented to support further research and development efforts.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of DDD853651

| Property | Value | Reference |

| Molecular Formula | C19H28F3N7O3S | [3] |

| Molecular Weight | 491.53 g/mol | [3] |

| CAS Number | 1972617-87-0 | [3] |

| Appearance | Solid | [3] |

| Density (for analogue 1) | 1.405 g/cm³ (at 150 K) | [1] |

Biological Activity and Mechanism of Action

DDD853651 is a potent inhibitor of Leishmania donovani Cdc2-related kinase 12 (CRK12).[1] CRK12 is a cyclin-dependent kinase that is essential for the survival of the parasite.[4] By inhibiting this enzyme, DDD853651 disrupts critical cellular processes in Leishmania donovani, leading to parasite death.

Table 2: In Vitro Biological Activity of DDD853651

| Assay | Cell Line / Organism | EC50 / IC50 | Reference |

| Intramacrophage Assay | L. donovani amastigotes in THP-1 cells | 1.4 µM | [3] |

| Cidal Axenic Amastigote Assay | L. donovani | 0.1 µM | [3] |

| Cytotoxicity | Mammalian THP-1 host cells | >50 µM | [3] |

In Vivo Efficacy

In a mouse model of visceral leishmaniasis, oral administration of DDD853651 at 25 mg/kg twice daily for 10 days resulted in a 99% reduction in parasite load.[5]

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for DDD853651 are not fully available in the public domain. However, studies on precursor compounds indicated that optimization was focused on improving solubility and metabolic stability to achieve good oral bioavailability.[1] For a related analogue, compound 15, oral bioavailability was 44%, though with high variability.[1]

Experimental Protocols

Synthesis of DDD853651

A detailed, step-by-step synthesis protocol for DDD853651 is not publicly available. However, the synthesis has been described through multi-step reaction schemes. A general overview of the synthetic strategy is as follows:

The synthesis of DDD853651 and its analogues was accomplished via a multi-step process.[1] Key steps involved the initial formation of amide intermediates from commercially available 2,4-dichloro-5-pyrimidinecarbonyl chloride and a suitable amine. This was followed by selective displacement of the pyrimidinyl 4-chloro group using sodium methoxide. The subsequent displacement of the 2-chloro group with another amine intermediate yielded a core structure. The final steps involved reactions to introduce the desired functional groups.[1]

In Vitro Intramacrophage Assay

The in vitro activity of DDD853651 against intracellular L. donovani amastigotes was determined using a high-content imaging assay with differentiated THP-1 cells, a human monocytic cell line.[1]

-

Cell Culture: THP-1 cells are cultured and differentiated into macrophages.

-

Infection: The differentiated THP-1 cells are infected with L. donovani amastigotes.

-

Compound Treatment: Infected cells are treated with various concentrations of DDD853651.

-

Incubation: The treated cells are incubated to allow for compound activity.

-

Imaging and Analysis: High-content imaging is used to quantify the number of intracellular amastigotes and host cells to determine the EC50 value.

In Vivo Efficacy Study in a Mouse Model

The in vivo efficacy was evaluated in a BALB/c mouse model of visceral leishmaniasis.[1]

-

Infection: Female BALB/c mice are infected with L. donovani amastigotes.

-

Treatment: After allowing the infection to establish (e.g., 7 days), mice are treated orally with DDD853651 (e.g., 25 mg/kg, twice daily for 10 days).

-

Parasite Load Determination: At the end of the treatment period, the parasite burden in the liver is determined, typically by microscopic counting of Leishman-Donovan units (LDUs) or by quantitative PCR.

-

Efficacy Calculation: The percentage of parasite reduction is calculated by comparing the parasite load in treated mice to that in a vehicle-treated control group.

Signaling Pathway

DDD853651 targets the Cdc2-related kinase 12 (CRK12) in Leishmania donovani. As a cyclin-dependent kinase, CRK12 is expected to play a crucial role in regulating the cell cycle and other essential cellular processes through phosphorylation of downstream substrates. Inhibition of CRK12 by DDD853651 disrupts this signaling cascade, ultimately leading to parasite death.

Caption: Proposed mechanism of action of DDD853651 on the Leishmania donovani CRK12 signaling pathway.

Conclusion

DDD853651 is a promising preclinical candidate for the treatment of visceral leishmaniasis with a novel mechanism of action targeting L. donovani CRK12. Its potent in vitro and in vivo activity warrants further investigation and development. This technical guide provides a foundational repository of the current knowledge on DDD853651 to aid researchers in this endeavor. Further studies are required to fully elucidate its pharmacokinetic profile, confirm its IUPAC name, and provide a more detailed understanding of the CRK12 signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacokinetics and pharmacodynamics in the treatment of cutaneous leishmaniasis – challenges and opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00343C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Linking In Vitro and In Vivo Survival of Clinical Leishmania donovani Strains | PLOS One [journals.plos.org]

- 5. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

DNDI-6899 for Visceral Leishmaniasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNDI-6899 is a promising oral drug candidate for the treatment of visceral leishmaniasis (VL), a life-threatening parasitic disease. Developed from a pyrazolopyrimidine scaffold, this compound has demonstrated potent in vitro and in vivo activity against Leishmania donovani, the causative agent of VL. Its novel mechanism of action, targeting the parasite's cell cycle via inhibition of Cdc2-related kinase 12 (CRK12), offers a significant advantage in the face of emerging resistance to current therapies. This technical guide provides a comprehensive overview of the preclinical and early clinical development of DNDI-6899, including its mechanism of action, efficacy data, pharmacokinetic profile, and detailed experimental methodologies.

Introduction

Visceral leishmaniasis, also known as kala-azar, is a neglected tropical disease that is fatal if left untreated.[1] Current treatment options are hampered by issues such as toxicity, parenteral administration, and increasing drug resistance, necessitating the development of new, safe, and orally bioavailable drugs. DNDI-6899 (formerly known as GSK3186899 or DDD853651) is a clinical candidate being developed by the Drugs for Neglected Diseases initiative (DNDi) to address this unmet medical need.[2][3] The compound emerged from a collaboration between GSK and the University of Dundee and has shown a promising profile for further development.[4]

Mechanism of Action: Targeting Leishmania CRK12

The primary mechanism of action of DNDI-6899 is the inhibition of Leishmania Cdc2-related kinase 12 (CRK12), a cyclin-dependent kinase crucial for the parasite's cell cycle regulation.[1][5] CRK12, in complex with its cyclin partner CYC9, is believed to play a role in the G1 and G2/M phases of the cell cycle.[1][5] Inhibition of CRK12 by DNDI-6899 leads to a disruption of the parasite's cell division, ultimately resulting in cell death.[1] The kinase target was validated through a combination of chemical proteomics, genetic studies in Leishmania, and the observation of cell cycle arrest in treated parasites.[1] The specificity of DNDI-6899 for the parasite kinase over human homologues contributes to its favorable safety profile.

Data Presentation

Preclinical Efficacy

The preclinical development of DNDI-6899 involved a series of in vitro and in vivo studies to assess its anti-leishmanial activity.

| Parameter | Value | Assay | Reference |

| In Vitro Potency | |||

| L. donovani Amastigote IC₅₀ | 0.2 µM | Intracellular amastigote assay | [1] |

| In Vivo Efficacy | |||

| ED₅₀ (L. donovani mouse model) | 12 mg/kg | Oral administration, twice daily for 5 days | [6] |

| ED₉₀ (L. donovani mouse model) | 57 mg/kg | Oral administration, twice daily for 5 days | [6] |

Pharmacokinetics

Pharmacokinetic parameters of DNDI-6899 were evaluated in preclinical models and in a Phase I clinical trial in healthy volunteers.

| Parameter | Value | Species/Study | Reference |

| Preclinical | |||

| Oral Bioavailability (Mouse) | >20% | Not specified | Not specified |

| Clinical (Single Ascending Dose) | |||

| Elimination Half-life (t½) | ~2-5 hours (30-800 mg dose range) | Healthy Volunteers | [7] |

Note: Detailed quantitative results from the Phase I multiple ascending dose and food effect studies are not yet publicly available.

Experimental Protocols

Leishmania donovani Intracellular Amastigote Assay

This protocol outlines the methodology for determining the in vitro efficacy of compounds against the intracellular amastigote stage of L. donovani.[8][9][10]

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani promastigotes at a macrophage-to-parasite ratio of 1:15.

-

Compound Treatment: After allowing for parasite internalization and transformation into amastigotes, the infected cells are treated with serial dilutions of DNDI-6899.

-

Incubation: The treated plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Readout: The number of intracellular amastigotes is quantified using automated microscopy and image analysis. The IC₅₀ value is calculated from the dose-response curve.

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol describes the evaluation of DNDI-6899 efficacy in a murine model of VL.[11][12][13]

-

Infection: BALB/c mice are infected intravenously with L. donovani amastigotes.

-

Treatment: Seven days post-infection, mice are treated orally with DNDI-6899 twice daily for five consecutive days.

-

Endpoint: Fourteen days after the initiation of treatment, the parasite burden in the liver is determined by microscopic examination of tissue smears or by quantitative PCR.

-

Analysis: The efficacy of the compound is expressed as the percentage of parasite suppression compared to a vehicle-treated control group.

Cytochrome P450 (CYP) Inhibition Assay

This protocol is used to assess the potential of DNDI-6899 to inhibit major human CYP isoforms, a key indicator for potential drug-drug interactions.[14][15][16][17][18]

-

Incubation: DNDI-6899 at various concentrations is incubated with human liver microsomes, a specific substrate for a CYP isoform, and a cofactor (NADPH).

-

Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific metabolite is monitored over time.

-

Quantification: The concentration of the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by comparing the rate of metabolite formation in the presence of DNDI-6899 to that of a vehicle control.

Clinical Development

A Phase I clinical trial (ISRCTN15730248) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of DNDI-6899 in healthy volunteers.[19] The study included a single ascending dose (SAD) phase and a multiple ascending dose (MAD) and food effect phase.[7]

Results from the SAD phase indicated that DNDI-6899 was well-tolerated at doses up to 800 mg, with no serious adverse events reported.[7] The compound was rapidly absorbed, and its exposure increased in a slightly more than dose-proportional manner.[7] The elimination half-life was determined to be between 2 and 5 hours.[7] Preparations for a Phase I multiple-ascending dose study are underway.[2][3]

Conclusion

DNDI-6899 is a promising oral drug candidate for the treatment of visceral leishmaniasis with a novel mechanism of action targeting the essential parasite kinase CRK12. It has demonstrated potent preclinical efficacy and a favorable safety profile in early clinical studies. Further clinical development is ongoing to establish its efficacy and safety in patients with visceral leishmaniasis. The development of DNDI-6899 represents a significant step forward in the search for new, improved treatments for this neglected tropical disease.

References

- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Discovery Unit - DNDi Project of the year: DNDI-6899 – A boost to the drug discovery pipeline offering new hope for leishmaniasis [drugdiscovery.dundee.ac.uk]

- 3. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]

- 4. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]

- 5. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigational Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dndi.org [dndi.org]

- 8. benchchem.com [benchchem.com]

- 9. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 18. lnhlifesciences.org [lnhlifesciences.org]

- 19. isrctn.com [isrctn.com]

GSK3186899 and CRK12 kinase inhibition

An In-depth Technical Guide on GSK3186899 and CRK12 Kinase Inhibition

Introduction

This compound (also known as DDD853651) is a potent and selective inhibitor of cdc-2-related kinase 12 (CRK12), a novel drug target for visceral leishmaniasis (VL).[1][2][3][4] Developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee, this preclinical candidate represents a significant advancement in the search for new treatments for this neglected tropical disease.[3][4][5] The human ortholog of CRK12, Cyclin-Dependent Kinase 12 (CDK12), is a well-established regulator of transcription and plays a crucial role in maintaining genomic stability, making it an attractive target in oncology.[6][7][8] This guide provides a comprehensive overview of this compound, its target kinase CRK12/CDK12, its mechanism of action, and the experimental methodologies used for its characterization.

This compound: Compound Profile

This compound is a preclinical development candidate for the treatment of visceral leishmaniasis.[2][3][9][10][11] It emerged from a phenotypic screen against Leishmania donovani, the primary causative agent of VL.[9][10][11] The compound has demonstrated efficacy in a mouse model of VL and possesses favorable physicochemical, pharmacokinetic, and toxicological properties.[2][3][4] As of early 2025, a Phase I clinical trial is anticipated to commence to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[5]

Target Profile: CRK12 and its Human Ortholog CDK12

CRK12 is a cdc-2-related kinase in Leishmania parasites that is essential for their proliferation.[3][12] Its human ortholog, CDK12, is a transcriptional kinase that, in complex with Cyclin K, plays a critical role in regulating gene expression.[7][8]

The primary function of the CDK12/CycK complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[6][7][13] This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, particularly for long and complex genes.[6][7]

Key functions of CDK12 include:

-

Regulation of Transcription: By phosphorylating Serine 2 of the RNAPII CTD, CDK12 promotes transcriptional elongation and co-transcriptional processing of mRNA.[8][13]

-

Maintenance of Genomic Stability: CDK12 is essential for the expression of a subset of genes involved in the DNA Damage Response (DDR), particularly those in the Homologous Recombination (HR) repair pathway, such as BRCA1, ATR, and FANCI.[6][7] Inhibition or loss of CDK12 function can lead to a "BRCAness" phenotype, characterized by defects in HR repair and increased genomic instability.[7]

-

Role in Cancer: CDK12 has a dual role in cancer. As a tumor suppressor, its inactivation can lead to genomic instability.[6][14] Conversely, it can also act as an oncogene, with its amplification being associated with certain cancers like HER2-positive breast cancer.[13][15]

Mechanism of Action: this compound Inhibition of CRK12

This compound acts as a potent inhibitor of L. donovani CRK12.[1][2][16] By targeting the kinase activity of CRK12, this compound disrupts the downstream signaling necessary for parasite survival and proliferation.[3][12] The inhibition of CRK12 in Leishmania is thought to mirror the effects of CDK12 inhibition in human cells, leading to a failure in proper gene transcription and ultimately, parasite death. Computational modeling studies suggest that this compound binds to the ATP-binding pocket of CRK12.[12]

Below is a diagram illustrating the signaling pathway of CDK12 and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and In Vivo Activity of this compound

| Assay Type | Target Organism/Cell Line | Potency (EC50/IC50) | Reference |

| Intra-macrophage Assay | L. donovani | 1.4 µM | [1][16] |

| Cidal Axenic Amastigote Assay | L. donovani | 0.1 µM | [1] |

| Mammalian Host Cell Cytotoxicity | THP-1 cells | >50 µM | [1][16] |

| Human CDK9 Inhibition | Human CDK9 | >20 µM | [12] |

| In Vivo Mouse Model | L. donovani | 99% parasite reduction at 25 mg/kg (orally, twice daily for 10 days) | [1] |

Table 2: Comparison of this compound with Clinically Used Anti-leishmanial Drugs

| Compound | Intra-macrophage EC50 (L. donovani) | Reference |

| This compound | 1.4 µM | [1] |

| Miltefosine | 0.9 µM | [1] |

| Paromomycin | 6.6 µM | [1] |

| Amphotericin B | 0.07 µM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays used in the characterization of compounds like this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase by measuring ATP consumption.

Objective: To determine the IC50 value of an inhibitor against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., CRK12)

-

Kinase-specific substrate (peptide or protein)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

-

Add 10 µL of a 2x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and Signal Generation:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Intra-macrophage Leishmania donovani Amastigote Assay

This protocol is used to determine the efficacy of compounds against the clinically relevant intracellular stage of the Leishmania parasite.

Objective: To determine the EC50 value of a compound against intracellular L. donovani amastigotes.

Materials:

-

THP-1 human monocytic cell line

-

L. donovani promastigotes

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Test compound (e.g., this compound)

-

Control drug (e.g., Amphotericin B)

-

Giemsa stain

-

Microscope

-

96-well cell culture plates

Procedure:

-

Macrophage Differentiation:

-

Seed THP-1 cells into a 96-well plate at a density of 4x10^4 cells/well in RPMI-1640 medium.

-

Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Parasite Infection:

-

Wash the differentiated macrophages with fresh medium to remove PMA.

-

Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

-

Compound Treatment:

-

Wash the infected cells to remove any remaining extracellular parasites.

-

Add fresh medium containing serial dilutions of the test compound. Include a no-drug control and a positive control drug.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Assessment of Infection:

-

After incubation, wash the cells, fix them with methanol, and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of parasite growth for each compound concentration compared to the no-drug control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Conclusion

This compound is a promising preclinical candidate for the treatment of visceral leishmaniasis, acting through the novel mechanism of CRK12 inhibition. Its development highlights the potential of targeting essential parasite kinases for anti-infective therapy. The extensive research into its human ortholog, CDK12, not only provides a strong rationale for its mechanism of action but also opens avenues for exploring CDK12 inhibitors in other therapeutic areas, most notably oncology. The detailed characterization of this compound, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]

- 6. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 8. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Physiological and pathological roles of the transcriptional kinases CDK12 and CDK13 in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

Preclinical Development of GSK3186899: An In-depth Technical Guide

Introduction

GSK3186899 (also known as DDD853651 and DNDI-6899) is a preclinical drug candidate under investigation for the treatment of visceral leishmaniasis (VL), a severe parasitic disease caused by Leishmania donovani. This technical guide provides a comprehensive overview of the preclinical development of this compound, summarizing key data from in vitro and in vivo studies, detailing experimental methodologies, and visualizing important biological pathways and workflows. The development of this compound has been a collaborative effort, notably involving GlaxoSmithKline (GSK) and the Drug Discovery Unit at the University of Dundee.[1]

Mechanism of Action

This compound exerts its anti-leishmanial effect through the inhibition of a parasite-specific kinase.[2] Target deconvolution studies have identified the principal target as the cell division cycle-2-related kinase 12 (CRK12) of Leishmania donovani.[2][3] CRK12 is essential for the parasite's survival and proliferation.[3][4] Inhibition of CRK12 by this compound leads to cell cycle arrest in the G1 and G2/M phases, ultimately resulting in parasite death.[4]

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/Organism | Parameter | Value | Reference |

| Intramacrophage Assay | L. donovani in THP-1 cells | EC50 | 1.4 µM | [5] |

| Cytotoxicity | THP-1 cells | EC50 | >50 µM | [5] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis

| Dosing Regimen | Duration | Parasite Load Suppression (%) | Reference |

| 25 mg/kg, b.i.d. | 10 days | 99 | |

| 50 mg/kg, b.i.d. | 5 days | 85 | [6] |

Table 3: Pharmacokinetic Parameters of an Analog of this compound (Compound 15) in Mice

| Parameter | Value |

| Oral Bioavailability (Fpo) | 44% |

| Coefficient of Variation (%CV) in Exposure | 79% |

Table 4: In Vitro Safety and Toxicology Profile of this compound

| Assay | Result | Reference |

| Cytochrome P450 (CYP3A4) Inhibition | No significant inhibition | [5] |

| Ames Test | Standard protocol used | [6] |

| Mouse Lymphoma Assay (MLA) | Standard protocol used | [6] |

| hERG Inhibition | Standard protocol used | [6] |

| 7-Day Rat Toxicology | Tolerated at 100, 300, and 1000 mg/kg | [6] |

Experimental Protocols

In Vitro Intramacrophage Assay

This assay assesses the efficacy of compounds against the intracellular amastigote stage of L. donovani within a human macrophage cell line.

Methodology:

-

Cell Culture: THP-1 human monocytic leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[7]

-

Differentiation: THP-1 cells are differentiated into adherent macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[7][8]

-

Parasite Culture: Leishmania donovani promastigotes are cultured in appropriate media to the stationary phase.[8]

-

Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites to macrophages) and incubated to allow for parasite invasion and transformation into amastigotes.[7][8]

-

Compound Addition: this compound is added to the infected cell cultures at various concentrations.

-

Incubation: The treated, infected cells are incubated for 48 hours at 37°C.[7]

-

Analysis: The number of viable intracellular amastigotes is determined. This can be achieved through various methods, including microscopic counting after Giemsa staining or a parasite rescue and transformation assay where macrophages are lysed, and the released amastigotes are allowed to transform back into promastigotes, with their subsequent growth quantified.[2][7]

-

EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Mouse Model of Visceral Leishmaniasis

This model is used to evaluate the in vivo efficacy of anti-leishmanial compounds.

Methodology:

-

Animal Model: Female BALB/c mice are commonly used for this model.[6]

-

Infection: Mice are infected intravenously with L. donovani amastigotes. The infection is allowed to establish for 7 days.[6]

-

Treatment: this compound is administered orally (p.o.) via gavage. A typical dosing regimen is 25 mg/kg twice daily (b.i.d.) for 10 days.[6] A vehicle control group is included in the study.

-

Efficacy Evaluation: At the end of the treatment period, mice are euthanized. The livers are excised and weighed.

-

Parasite Burden Determination: Liver smears are prepared and stained with Giemsa. The number of amastigotes per 500 liver cells is counted under a microscope.

-

Calculation of Leishman-Donovan Units (LDU): The parasite burden is expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / 500 nucleated cells) x liver weight (in grams).[6]

-

Percentage Suppression: The percentage of parasite load suppression is calculated by comparing the LDU of the treated group to the vehicle control group.[6]

The preclinical data for this compound demonstrate its potential as a novel oral therapeutic for visceral leishmaniasis. Its potent in vitro and in vivo activity against Leishmania donovani, coupled with a promising safety profile, has led to its nomination as a clinical candidate.[1] The mechanism of action, through the inhibition of the parasite-specific kinase CRK12, represents a novel approach to treating this neglected tropical disease. Further clinical development is underway to establish its safety and efficacy in humans.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]

- 8. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of GSK3186899: A Preclinical Candidate for Visceral Leishmaniasis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics of GSK3186899 (also known as DDD853651), a promising drug candidate for the treatment of visceral leishmaniasis (VL). This document summarizes key quantitative data from animal models, details the experimental methodologies employed in these studies, and visualizes the compound's mechanism of action through its signaling pathway.

Core Pharmacokinetic Parameters in Animal Models

This compound has been evaluated in preclinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The primary animal model utilized for these assessments was the Balb/c mouse. The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration.

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 3 mg/kg | 10 mg/kg |

| Cmax (µM) | 1.8 | 0.8 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (µM.h) | 1.7 | 2.3 |

| Blood Clearance (Clb) (mL/min/kg) | 29 | - |

| Volume of Distribution (Vss) (L/kg) | 2.4 | - |

| Oral Bioavailability (Fpo) (%) | - | 44 |

| Data presented for compound 15, a close analog and key milestone compound in the development of this compound, as detailed in the primary literature. |

Experimental Protocols

The pharmacokinetic data presented above were generated using rigorous and standardized experimental protocols, as described in the key scientific literature.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Female Balb/c mice were used for the in vivo pharmacokinetic studies.[1] All animal studies were conducted in accordance with the Animals (Scientific Procedures) Act 1986 and institutional policies on animal welfare.

-

Drug Formulation and Administration:

-

For intravenous (IV) administration, this compound was formulated as a solution and administered at a dose of 3 mg/kg.

-

For oral (PO) administration, the compound was administered by gavage as a solution at a dose of 10 mg/kg.

-

The vehicle used for both routes of administration was a mixture of 10% (v/v) dimethyl sulfoxide (DMSO), 60% polyethylene glycol 400, and 30% deionized water.

-

-

Blood Sampling: Blood samples were collected at various time points post-administration to characterize the concentration-time profile of the drug.

-

Data Analysis: The collected blood samples were analyzed to determine the plasma concentrations of this compound over time. Standard pharmacokinetic parameters were then calculated from the concentration-time data.

In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis

-

Infection Model: Female Balb/c mice were infected with Leishmania donovani amastigotes to establish a model of visceral leishmaniasis.[1]

-

Treatment: Following the establishment of infection, mice were treated with this compound. The compound, administered orally at 25 mg/kg twice daily for 10 consecutive days, resulted in a 99% reduction in parasite load in the mouse model of VL.

-

Efficacy Assessment: The efficacy of the treatment was determined by quantifying the parasite burden in the liver of the infected mice.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of a specific enzyme in the Leishmania parasite, cyclin-dependent kinase 12 (CRK12).[2][3] CRK12 is essential for the parasite's viability and plays a crucial role in regulating the cell cycle.

The following diagram illustrates the proposed signaling pathway affected by this compound:

Inhibition of CRK12 by this compound disrupts critical cellular processes in the Leishmania parasite, including cell cycle progression, maintenance of the flagellar pocket, and endocytosis.[2][3] These disruptions ultimately lead to a loss of parasite viability, explaining the potent anti-leishmanial activity of the compound.

Experimental Workflow

The preclinical evaluation of this compound followed a logical and systematic workflow, from initial screening to in vivo efficacy testing.

This workflow ensured that only compounds with promising anti-leishmanial activity and favorable pharmacokinetic properties progressed to more complex and resource-intensive in vivo efficacy studies, ultimately leading to the selection of this compound as a preclinical development candidate.

References

- 1. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

GSK3186899: A Technical Deep Dive into Solubility and Metabolic Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and metabolic stability of GSK3186899, a preclinical development candidate for the treatment of visceral leishmaniasis. The information herein is targeted toward researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's key physicochemical and metabolic properties, detailed experimental methodologies, and relevant biological pathways.

Executive Summary

This compound emerged from a lead optimization program aimed at developing a potent and orally bioavailable treatment for visceral leishmaniasis, a fatal parasitic disease. A significant challenge during the development of this pyrazolopyrimidine series was balancing the competing demands of maintaining anti-leishmanial potency while improving poor solubility and metabolic stability.[1][2] Through strategic medicinal chemistry efforts, this compound was identified as a promising candidate with an optimized profile. Subsequent target deconvolution studies identified the principal biological target of this compound as Leishmania Cdc2-related kinase 12 (CRK12).[1]

Quantitative Data Summary

The following tables summarize the key in vitro data for this compound and related compounds, focusing on solubility and metabolic stability.

Table 1: Kinetic Solubility of this compound and Analogs

| Compound | CLND Solubility (μM) |

| This compound (1) | > 200 |

| Compound 15 | 10 |

| Compound 16 | > 200 |

| Compound 17 | > 200 |

Data sourced from Thomas, M. G. et al. J. Med. Chem. 2019, 62, 3, 1180-1202.[1]

Table 2: In Vitro Metabolic Stability of this compound and Analogs in Mouse Liver Microsomes

| Compound | Mouse Liver Microsomal Intrinsic Clearance (Cli) (mL·min⁻¹·g⁻¹) |

| This compound (1) | 5.4 |

| Compound 4 | 15 |

| Compound 7 | 10 |

| Compound 9 | 15 |

| Compound 15 | 11 |

Data sourced from Thomas, M. G. et al. J. Med. Chem. 2019, 62, 3, 1180-1202.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard industry practices and information inferred from the primary literature.

Kinetic Aqueous Solubility Assay (Chemiluminescent Nitrogen Detection - CLND)

This assay determines the kinetic solubility of a compound, which is a measure of its ability to remain in solution after being introduced from a DMSO stock into an aqueous buffer.

Protocol:

-

Stock Solution Preparation: A 10 mM stock solution of the test compound (e.g., this compound) is prepared in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: The DMSO stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration, typically starting at 200 μM, with the final DMSO concentration kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: The samples are shaken or agitated in a sealed microplate at room temperature for a defined period (e.g., 18-24 hours) to allow for precipitation of the compound that exceeds its solubility limit.

-

Separation: The plate is then filtered to separate the soluble fraction from the precipitated solid.

-

Quantification (CLND): The concentration of the nitrogen-containing compound in the filtrate is quantified using a chemiluminescent nitrogen detector. The detector pyrolyzes the sample, converting all nitrogen-containing compounds into nitric oxide (NO). The NO then reacts with ozone to produce an excited state of nitrogen dioxide, which emits light upon returning to its ground state. The amount of light emitted is directly proportional to the amount of nitrogen in the sample, and thus the concentration of the compound.

-

Data Analysis: The solubility is reported as the concentration of the compound in the filtrate.

In Vitro Metabolic Stability Assay (Mouse Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, present in liver microsomes.

Protocol:

-

Reagent Preparation:

-

Liver Microsomes: Pooled mouse liver microsomes are thawed on ice.

-

Cofactor Solution: A solution of NADPH (a necessary cofactor for CYP450 enzymes) is prepared in buffer.

-

Test Compound: A stock solution of the test compound (e.g., this compound) is prepared in a suitable organic solvent (e.g., acetonitrile or DMSO) and then diluted to the final incubation concentration in buffer.

-

-

Incubation:

-

The test compound is pre-incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C in a shaking water bath.

-

The metabolic reaction is initiated by the addition of the NADPH solution.

-

-

Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the test compound relative to the internal standard.

-

Data Analysis:

-

The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

The intrinsic clearance (Cli) is calculated using the following equation: Cli (mL/min/g liver) = (0.693 / t½) * (mL incubation / mg microsomes) * (mg microsomes / g liver)

-

Visualizations

The following diagrams illustrate the experimental workflows and the proposed signaling pathway for this compound.

Caption: Workflow for Kinetic Solubility Assay using CLND.

References

Methodological & Application

Application Notes and Protocols for GSK3186899 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and selectivity of GSK3186899, a preclinical candidate for the treatment of visceral leishmaniasis. The compound targets the cdc-2-related kinase 12 (CRK12) of Leishmania donovani, a homolog of human cyclin-dependent kinase 12 (CDK12).

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various assays.

| Assay | Cell/Enzyme | Parameter | Value | Reference |

| Anti-leishmanial Activity | L. donovani in THP-1 cells | EC50 | 1.4 µM | [1] |

| Host Cell Cytotoxicity | THP-1 cells | EC50 | >50 µM | [1] |

| Kinase Selectivity | Human CDK9 | IC50 | >20 µM | [2] |

Signaling Pathway of this compound in Leishmania donovani

This compound is believed to exert its anti-leishmanial effect by inhibiting CRK12, a cyclin-dependent kinase essential for parasite proliferation. This inhibition likely disrupts the parasite's cell cycle, leading to cell death.

Caption: Proposed mechanism of action of this compound in Leishmania donovani.

Experimental Protocols

Leishmania donovani Intramacrophage Assay

This assay evaluates the efficacy of this compound against the intracellular amastigote stage of L. donovani in human THP-1 monocytes.

Experimental Workflow:

Caption: Workflow for the L. donovani intramacrophage assay.

Detailed Protocol:

-

THP-1 Cell Culture and Differentiation:

-

Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate monocytes into macrophages, seed THP-1 cells in a 384-well plate at a density of 4 x 10^5 cells/mL and treat with 50 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.[3]

-

-

Infection with Leishmania donovani :

-

Culture L. donovani promastigotes in M199 medium supplemented with 10% FBS.

-

After differentiation, wash the adherent THP-1 macrophages with fresh medium.

-

Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.[4][5]

-

Incubate the infected cells for 5 days at 37°C in a 5% CO2 incubator to allow for parasite internalization and transformation into amastigotes.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

After the 5-day infection period, remove the medium from the wells and add fresh medium containing the different concentrations of this compound.

-

Incubate the plates for an additional 48 hours.[4]

-

-

Endpoint Analysis:

-

After incubation, fix the cells with methanol and stain with Giemsa.

-

Use an automated high-content imaging system to capture images of the stained cells.

-

An image analysis algorithm is used to quantify the number of host cells and the number of intracellular amastigotes per cell.[3]

-

The percentage of infection inhibition is calculated relative to untreated controls, and the EC50 value is determined by fitting the data to a dose-response curve.

-

HepG2 Cytotoxicity Assay

This assay is used to assess the cytotoxic effect of this compound on a human liver carcinoma cell line (HepG2) to determine its selectivity for the parasite over mammalian cells.

Experimental Workflow:

Caption: Workflow for the HepG2 cytotoxicity assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Harvest the cells and seed them into 96-well plates at a density of 5,000 cells per well.[6]

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium in the wells with fresh medium containing the various concentrations of the compound.

-

Incubate the plates for 72 hours.

-

-

Endpoint Analysis (MTT Assay Example):

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control wells and determine the IC50 value from the dose-response curve.

-

CDK12/CRK12 Biochemical Assay

This biochemical assay measures the direct inhibitory activity of this compound on the kinase activity of L. donovani CRK12 (or a human homolog like CDK12 for selectivity screening). A common method is a luminescence-based kinase assay that measures ATP consumption.

Detailed Protocol (Representative):

-

Reagents and Preparation:

-

Recombinant L. donovani CRK12/cyclin complex.

-

A suitable kinase substrate (e.g., a generic peptide substrate).

-

Kinase assay buffer (containing buffer salts, MgCl2, and DTT).

-

ATP at a concentration near the Km for the enzyme.

-

This compound in DMSO.

-

A commercial kinase activity detection kit (e.g., Kinase-Glo®).

-

-

Assay Procedure:

-

In a white 96-well plate, add the kinase, substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scivisionpub.com [scivisionpub.com]

- 6. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK3186899 in Leishmania Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of GSK3186899, a potent inhibitor of Leishmania cdc-2-related kinase 12 (CRK12), in both promastigote and amastigote cultures. This compound has been identified as a preclinical candidate for the treatment of visceral leishmaniasis, making it a compound of significant interest for anti-leishmanial drug discovery and mechanism of action studies.[1][2][3]

Introduction

Leishmania is a genus of trypanosomatid protozoa that are the causative agents of leishmaniasis, a disease with a spectrum of clinical manifestations. The parasite exists in two main life stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides within mammalian host macrophages. Effective anti-leishmanial drug discovery requires testing against the clinically relevant intracellular amastigote stage, while the easily culturable promastigote stage is often used for initial screening.

This compound is a pyrazolopyrimidine-based compound that has demonstrated efficacy in a mouse model of visceral leishmaniasis.[1][3] Its principal mechanism of action is the inhibition of CRK12, a cyclin-dependent kinase essential for parasite proliferation.[1][4] These protocols detail the in vitro assessment of this compound's activity against Leishmania parasites.

Data Presentation

The following tables summarize the key quantitative parameters for designing and interpreting experiments with this compound in Leishmania culture.

Table 1: this compound In Vitro Activity & Properties

| Parameter | Value/Range | Species Context | Reference |

| Target | cdc-2-related kinase 12 (CRK12) | Leishmania donovani | [1][4] |

| Preclinical Candidate for | Visceral Leishmaniasis | Leishmania donovani | [1][3] |

| EC₅₀ (Intra-macrophage) | Potent (nanomolar range for related compounds) | Leishmania donovani | [3] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General in vitro use | [5][6] |

| Stock Solution Conc. | 1-10 mM | General in vitro use | |

| Final DMSO Conc. in Assay | ≤ 0.5% | To avoid cell toxicity | [6] |

Table 2: Standard Seeding Densities for Leishmania Assays

| Assay Type | Cell Type | Seeding Density | Plate Format |

| Promastigote Viability | Leishmania promastigotes | 1 x 10⁵ - 1 x 10⁶ cells/mL | 96-well |

| Amastigote Viability | Macrophages (e.g., THP-1) | 2 x 10⁴ - 5 x 10⁴ cells/well | 96-well |

| Amastigote Infection | Leishmania promastigotes | 10:1 to 15:1 (parasite:macrophage) | 96-well |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions